

Application Notes and Protocols: Functionalization of Iron Oxide Nanoworms with LinTT1 Peptide

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Compound of Interest		
Compound Name:	LinTT1 peptide	
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Introduction

Iron oxide nanoworms (IONWs) are promising nanocarriers for targeted drug delivery and imaging in oncology due to their unique morphology, magnetic properties, and prolonged circulation times.[1][2] Functionalization of these nanoworms with targeting ligands, such as peptides, can significantly enhance their accumulation at the tumor site, thereby improving therapeutic efficacy and reducing off-target effects.[2][3][4] This document provides detailed application notes and protocols for the functionalization of iron oxide nanoworms with the **LinTT1 peptide**.

The **LinTT1 peptide**, with the amino acid sequence AKRGARST, is a tumor-penetrating peptide that specifically targets the p32 protein (also known as gC1qR/HABP1).[5][6] The p32 protein is overexpressed on the surface of various cancer cells and tumor-associated macrophages, making it an attractive target for cancer therapy.[5][6][7] By conjugating LinTT1 to the surface of IONWs, a nanocarrier system can be created that actively targets and penetrates tumor tissues.[2][8]

These application notes will cover the synthesis of IONWs, the conjugation of the **LinTT1 peptide**, and the characterization of the resulting functionalized nanoworms. Furthermore, detailed protocols for in vitro cellular uptake and in vivo tumor targeting studies are provided.



Data Presentation: Physicochemical Properties of LinTT1-Functionalized Nanoparticles

The following tables summarize representative quantitative data on the physicochemical properties of nanoparticles before and after functionalization with the **LinTT1 peptide**. While the data presented here is based on liposomal systems, it serves as a strong reference for the expected changes in iron oxide nanoworm characteristics upon LinTT1 conjugation.[9]

Table 1: Physical Properties of Bare vs. LinTT1-Functionalized Nanoparticles[9]

Parameter	Bare Nanoparticles	LinTT1-Functionalized Nanoparticles
Average Hydrodynamic Diameter (nm)	121 ± 3	146 ± 4
Polydispersity Index (PDI)	No significant change reported	No significant change reported

Table 2: Surface Charge Properties of Bare vs. LinTT1-Functionalized Nanoparticles[9]

Parameter	Bare Nanoparticles	LinTT1-Functionalized Nanoparticles
Zeta-Potential (mV)	-49.4 ± 3.1	-32.6 ± 2.3

Experimental Protocols

Protocol 1: Synthesis of Dextran-Coated Iron Oxide Nanoworms (IONWs)

This protocol is a modification of the co-precipitation method to produce elongated, worm-like iron oxide nanoparticles.[1][4][10]

Materials:

Ferric chloride (FeCl₃)



- Ferrous chloride (FeCl₂)
- Dextran (Mw 20,000 or 40,000)[1][10]
- Ammonium hydroxide (NH₄OH)
- Deionized water
- Magnetic stirrer
- Dialysis membrane (10 kDa MWCO)

Procedure:

- Prepare a solution of ferric chloride and ferrous chloride in deionized water at a 2:1 molar ratio. To achieve the wormlike morphology, use a higher concentration of iron salts compared to protocols for spherical nanoparticles.[1][10]
- Dissolve dextran in deionized water to create a dextran solution.
- Add the iron salt solution to the dextran solution under vigorous stirring.
- Slowly add ammonium hydroxide to the mixture to induce the co-precipitation of iron oxides. The solution will turn black.
- Continue stirring for 1-2 hours at room temperature.
- Purify the synthesized IONWs by magnetic separation and washing with deionized water several times.
- Further purify the IONWs by dialysis against deionized water for 48 hours to remove any remaining unreacted reagents.
- Store the dextran-coated IONWs at 4°C.

Protocol 2: Amine Functionalization of IONWs

To enable peptide conjugation, the dextran coating of the IONWs is functionalized with amine groups.[4][10]



Materials:

- Dextran-coated IONWs
- Aqueous ammonia
- Phosphate-buffered saline (PBS)

Procedure:

- Disperse the dextran-coated IONWs in deionized water.
- Add aqueous ammonia to the IONW suspension. The concentration of ammonia can be varied to control the degree of amination.
- React the mixture at room temperature for 48 hours with gentle shaking.[4][10]
- Purify the aminated IONWs (NH₂-IONWs) by magnetic separation and extensive washing with PBS to remove excess ammonia.
- The number of amine groups per nanoworm can be quantified using an SPDP assay.[4]

Protocol 3: Conjugation of LinTT1 Peptide to Aminated IONWs

This protocol describes the conjugation of a cysteine-terminated **LinTT1 peptide** to the aminated IONWs using a maleimide linker.[11]

Materials:

- Amine-functionalized IONWs (NH2-IONWs)
- Cysteine-terminated **LinTT1 peptide** (C-AKRGARST)
- Maleimide-PEG-NHS ester linker
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)



- Sulfo-NHS (N-hydroxysulfosuccinimide)
- MES buffer (2-(N-morpholino)ethanesulfonic acid)
- PBS

Procedure:

- Activate the carboxyl group of the Maleimide-PEG-NHS ester linker by reacting it with EDC and Sulfo-NHS in MES buffer for 15 minutes.
- Add the aminated IONWs to the activated linker solution and react overnight at room temperature with continuous agitation to form Maleimide-IONWs.
- Purify the Maleimide-IONWs by magnetic separation and washing with PBS.
- Dissolve the cysteine-terminated LinTT1 peptide in PBS.
- Add the peptide solution to the Maleimide-IONW suspension. The maleimide group will react with the thiol group of the cysteine residue on the peptide.
- Allow the reaction to proceed for 2-4 hours at room temperature with gentle shaking.
- Purify the LinTT1-functionalized IONWs (LinTT1-IONWs) by magnetic separation and extensive washing with PBS to remove unconjugated peptide.
- Store the LinTT1-IONWs at 4°C.

Protocol 4: Characterization of LinTT1-IONWs

- 1. Size and Morphology:
- Transmission Electron Microscopy (TEM): Visualize the shape and size of the nanoworms.
 Prepare samples by drop-casting a diluted suspension of IONWs onto a carbon-coated copper grid.
- Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and size distribution of the nanoworms in suspension.[1]



2. Surface Charge:

- Zeta Potential Measurement: Determine the surface charge of the nanoworms before and after functionalization.[9]
- 3. Peptide Conjugation Confirmation:
- Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the presence of the peptide on the nanoworm surface by identifying characteristic amide bond peaks.[12]
- Fluorescence Spectroscopy: If a fluorescently labeled **LinTT1 peptide** is used, quantify the amount of conjugated peptide by measuring the fluorescence intensity.[9]
- 4. Magnetic Properties:
- Superconducting Quantum Interference Device (SQUID): Measure the magnetic properties of the IONWs.[4]
- Magnetic Resonance Imaging (MRI): Determine the T₂ relaxivity to assess their potential as MRI contrast agents.[1][13]

Protocol 5: In Vitro Cellular Uptake Study

This protocol uses flow cytometry and confocal microscopy to evaluate the uptake of LinTT1-IONWs by cancer cells that overexpress the p32 receptor.[14][15]

Materials:

- p32-expressing cancer cell line (e.g., MKN-45P, SKOV-3, CT-26)[2]
- Control cell line with low p32 expression
- LinTT1-IONWs (labeled with a fluorescent dye, e.g., Cy7)
- Bare IONWs (fluorescently labeled, as a control)
- · Cell culture medium
- DAPI (for nuclear staining)



- · Flow cytometer
- Confocal microscope

Procedure:

- Seed the cancer cells in multi-well plates and allow them to adhere overnight.
- Incubate the cells with fluorescently labeled LinTT1-IONWs and bare IONWs at a specific iron concentration (e.g., 40 μg Fe/well) for different time points (e.g., 30 min, 1h, 2h) at 37°C.
 [4]
- For Flow Cytometry:
 - Wash the cells with PBS to remove non-internalized nanoparticles.
 - Trypsinize the cells and resuspend them in PBS.
 - Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell, which corresponds to the amount of nanoparticle uptake.[9][15]
- For Confocal Microscopy:
 - Wash the cells with PBS.
 - Fix the cells with 4% paraformaldehyde.
 - Stain the cell nuclei with DAPI.
 - Mount the coverslips on microscope slides.
 - Visualize the intracellular localization of the fluorescently labeled nanoworms using a confocal microscope.[14]

Protocol 6: In Vivo Tumor Targeting Study

This protocol describes a method to evaluate the tumor-targeting ability of LinTT1-IONWs in a mouse xenograft model.[4][16]



Materials:

- Immunocompromised mice (e.g., nude mice)
- p32-expressing tumor cells
- LinTT1-IONWs
- Bare IONWs (as a control)
- Saline solution
- In vivo imaging system (e.g., NIR fluorescence imaging)
- SQUID magnetometer

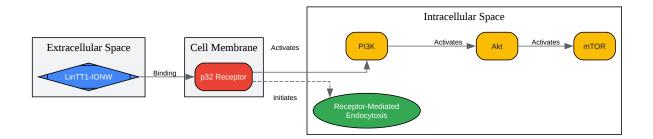
Procedure:

- Establish tumor xenografts by subcutaneously injecting the p32-expressing tumor cells into the flank of the mice.
- Once the tumors reach a suitable size, randomly divide the mice into experimental groups (e.g., LinTT1-IONW group and bare IONW group).
- Administer the LinTT1-IONWs or bare IONWs intravenously via the tail vein at a specific dose (e.g., 1 mg Fe/kg body weight).[4]
- At different time points post-injection (e.g., 24 hours), perform in vivo imaging to visualize the accumulation of the nanoworms in the tumor and other organs.[4]
- After the final imaging session, euthanize the mice and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).
- Quantify the iron content in the harvested tissues using a SQUID magnetometer or inductively coupled plasma mass spectrometry (ICP-MS) to determine the biodistribution and tumor targeting efficiency of the nanoworms.[4]

Visualizations



Signaling Pathway of LinTT1-p32 Mediated Cellular Uptake

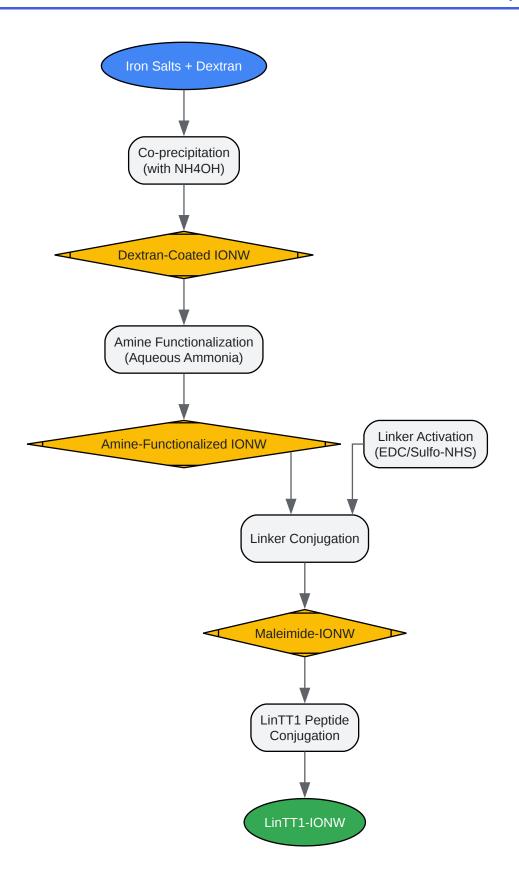


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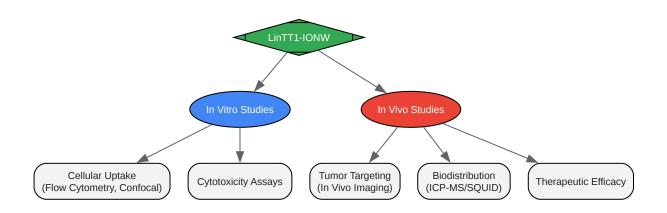
Caption: LinTT1-p32 binding and subsequent signaling cascade.

Experimental Workflow for LinTT1-IONW Synthesis and Functionalization









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